molecular formula C21H18ClFN4O3S2 B2712569 N-(4-acetamidophenyl)-2-((4-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 941997-53-1

N-(4-acetamidophenyl)-2-((4-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No. B2712569
CAS RN: 941997-53-1
M. Wt: 492.97
InChI Key: UKSNIXVJXKUTMC-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-((4-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H18ClFN4O3S2 and its molecular weight is 492.97. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Activity

Several studies have been dedicated to synthesizing derivatives of thiazole compounds and evaluating their antitumor activities. For instance, Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems, revealing considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015). Furthermore, Abu-Melha (2021) synthesized N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, showing potent cytotoxic results against breast cancer (Abu-Melha, 2021).

Optoelectronic Properties

Research by Camurlu and Guven (2015) explored the optoelectronic properties of thiazole-based polythiophenes, highlighting the potential of thiazole derivatives in optoelectronic applications (Camurlu & Guven, 2015).

Antibacterial and Antimicrobial Activity

Lu et al. (2020) synthesized N-phenylacetamide derivatives containing 4-arylthiazole moieties, demonstrating promising antibacterial activities against various bacteria. Notably, one compound showed superior efficacy to traditional treatments (Lu, Zhou, Wang, & Jin, 2020). Additionally, Badiger et al. (2013) synthesized 4-(2-chloro-4-fluorophenyl)-5-(4-substituted phenylsulfanyl)-thiazole-2-ylamines/acetamides, exhibiting antimicrobial activity against bacteria and fungi (Badiger, Mulla, Khazi, & Khazi, 2013).

Local Anaesthetic Activities

In the study of local anaesthetic activities, Badiger et al. (2012) synthesized various 2-aminothiazole and 2-aminothiadiazole derivatives, showing promising results in rat sciatic nerve models (Badiger, Khan, Kalashetti, & Khazi, 2012).

Herbicide Analysis

Zimmerman, Schneider, and Thurman (2002) developed methods for detecting herbicides dimethenamid and flufenacet and their degradates in natural water, highlighting the environmental impact and detection strategies of similar compounds (Zimmerman, Schneider, & Thurman, 2002).

properties

IUPAC Name

2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3-chloro-4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClFN4O3S2/c1-12(28)24-13-2-4-14(5-3-13)25-20(30)11-32-21-27-16(10-31-21)9-19(29)26-15-6-7-18(23)17(22)8-15/h2-8,10H,9,11H2,1H3,(H,24,28)(H,25,30)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKSNIXVJXKUTMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClFN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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